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molecular formula C9H9N5O3 B015622 N2,9-Diacetylguanine CAS No. 3056-33-5

N2,9-Diacetylguanine

Cat. No. B015622
M. Wt: 235.2 g/mol
InChI Key: GILZZWCROUGLIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05434263

Procedure details

60.0 g (0.36 mol) of tetraethylammonium chloride and 20.3 g (0.2 mol) of triethylamine are added to a suspension of 42.6 g (0.18 mol) of 2,9-diacetylguanine in 450 ml of acetonitrile. 165.3 g (1.08 mol) of phosphorus oxychloride are then added at a temperature of the reaction mixture of 0° C. to 5° C. The mixture is stirred at 25° C. for 20 hours and then worked up as in Example 1. 30.9 g of 2-acetamido-6-chloropurine are obtained.
Quantity
165.3 g
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step Two
Quantity
42.6 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
catalyst
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH3:8][C:9]([NH:11][C:12]1[NH:18][C:17]2[N:19](C(C)=O)[CH:20]=[N:21][C:16]=2[C:14](=O)[N:13]=1)=[O:10].P(Cl)(Cl)([Cl:27])=O>[Cl-].C([N+](CC)(CC)CC)C.C(#N)C>[C:9]([NH:11][C:12]1[N:18]=[C:17]2[C:16]([NH:21][CH:20]=[N:19]2)=[C:14]([Cl:27])[N:13]=1)(=[O:10])[CH3:8] |f:3.4|

Inputs

Step One
Name
Quantity
165.3 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
20.3 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
42.6 g
Type
reactant
Smiles
CC(=O)NC1=NC(=O)C2=C(N1)N(C=N2)C(=O)C
Name
Quantity
60 g
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC)(CC)CC
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 25° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)(=O)NC1=NC(=C2NC=NC2=N1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 30.9 g
YIELD: PERCENTYIELD 80.6%
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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